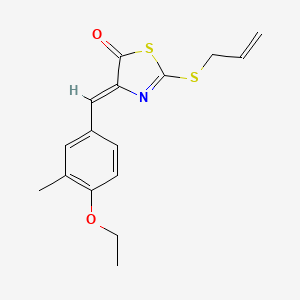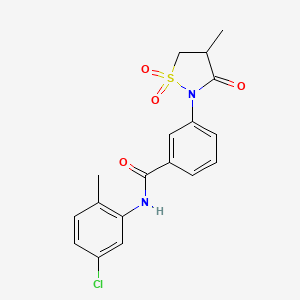
2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one, also known as AMT, is a thiazole compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various medical fields.
Wirkmechanismus
The mechanism of action of 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to induce the expression of pro-apoptotic genes, such as Bax and caspase-3, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its potential as a therapeutic agent for various medical conditions. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient compound to work with in the lab. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Zukünftige Richtungen
There are several future directions for the study of 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one. One area of research could focus on the development of novel this compound derivatives with improved pharmacological properties. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various medical conditions, such as infectious diseases and cancer. Finally, future studies could investigate the mechanism of action of this compound in greater detail, in order to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with allyl bromide to form 2-(allylthio)thiazole. This compound is then reacted with 4-ethoxy-3-methylbenzaldehyde to form 2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)thiazole. Finally, this compound is oxidized to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(allylthio)-4-(4-ethoxy-3-methylbenzylidene)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic applications in various medical fields. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for the treatment of infectious diseases and inflammatory conditions. Additionally, this compound has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-ethoxy-3-methylphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c1-4-8-20-16-17-13(15(18)21-16)10-12-6-7-14(19-5-2)11(3)9-12/h4,6-7,9-10H,1,5,8H2,2-3H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJGASODOBCNLC-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5011658.png)
![1-(4-chlorophenyl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5011664.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5011673.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-cyclopropylacetamide](/img/structure/B5011696.png)
![5-{3,5-dichloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011703.png)
![1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5011706.png)
![5-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5011720.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)


![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)

